molecular formula C15H21NO6S B513024 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 941232-76-4

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No. B513024
CAS RN: 941232-76-4
M. Wt: 343.4g/mol
InChI Key: GCUYNXVFAQYNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. Adenosine is a naturally occurring nucleoside that plays a crucial role in physiological processes such as sleep, inflammation, and cardiovascular regulation. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body, and their activation can have various effects on different organ systems. DPCPX has been extensively studied for its potential therapeutic applications in various fields such as neurology, cardiology, and oncology.

Mechanism of Action

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid acts as a selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are widely distributed throughout the body and are involved in various physiological processes such as sleep, inflammation, and cardiovascular regulation. The activation of adenosine A1 receptors can have various effects on different organ systems. By blocking the activation of adenosine A1 receptors, this compound can modulate the physiological effects of adenosine and produce therapeutic effects.
Biochemical and physiological effects:
This compound has various biochemical and physiological effects, depending on the organ system being studied. In the central nervous system, this compound has been shown to have neuroprotective effects and can prevent neuronal damage caused by ischemia and other insults. In the cardiovascular system, this compound has been shown to have antiarrhythmic effects and can prevent the onset of cardiac arrhythmias. In oncology, this compound has been shown to have antitumor effects and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is its high selectivity for adenosine A1 receptors, which allows for more precise targeting of specific physiological processes. Another advantage is its well-established synthesis method, which allows for easy and reproducible production of the compound. One limitation is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations of the compound to produce therapeutic effects. Another limitation is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid. One direction is the development of more potent and selective adenosine A1 receptor antagonists that can produce therapeutic effects at lower concentrations. Another direction is the investigation of the molecular mechanisms underlying the neuroprotective, antiarrhythmic, and antitumor effects of this compound. This could lead to the development of new therapeutic strategies for various neurological, cardiovascular, and oncological disorders. Additionally, the potential of this compound as a tool for studying the physiological effects of adenosine A1 receptors in various organ systems should be further explored.

Synthesis Methods

The synthesis of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid involves several steps, including the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with piperidine, followed by the introduction of a carboxylic acid group. The final product is obtained through purification and crystallization. The synthesis of this compound has been optimized over the years, and various modifications have been made to improve the yield and purity of the product.

Scientific Research Applications

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid has been extensively studied in scientific research for its potential therapeutic applications. In the field of neurology, this compound has been shown to have neuroprotective effects and can be used to treat various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. In cardiology, this compound has been shown to have antiarrhythmic effects and can be used to treat various cardiac arrhythmias. In oncology, this compound has been shown to have antitumor effects and can be used as a potential chemotherapeutic agent.

properties

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6S/c1-10-8-13(22-3)14(9-12(10)21-2)23(19,20)16-6-4-11(5-7-16)15(17)18/h8-9,11H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUYNXVFAQYNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC(CC2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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